Cbz-Leu-Tyr-AcCl
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H29ClN2O6 |
|---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-chloro-1-(4-hydroxyphenyl)-3,4-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C25H29ClN2O6/c1-16(2)12-21(28-25(33)34-15-18-6-4-3-5-7-18)24(32)27-20(23(31)22(30)14-26)13-17-8-10-19(29)11-9-17/h3-11,16,20-21,29H,12-15H2,1-2H3,(H,27,32)(H,28,33)/t20-,21-/m0/s1 |
InChI Key |
HERUKJPPUDXXHR-SFTDATJTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis of Cbz Leu Tyr Accl
Carboxylic Acid Activation Pathways for Acyl Chloride Formation
The conversion of the C-terminal carboxylic acid of the Cbz-Leu-Tyr dipeptide into a highly reactive acyl chloride is a key activation step. youtube.com Acyl chlorides are among the most reactive carboxylic acid derivatives, making them potent acylating agents for subsequent reactions. core.ac.uk However, their high reactivity also makes them prone to side reactions and racemization, necessitating carefully controlled conditions. sigmaaldrich.com
Several reagents are commonly used to convert carboxylic acids into acyl chlorides. core.ac.ukchemguide.co.uklibretexts.org Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most prevalent choices in this context. masterorganicchemistry.comshirazu.ac.ir
Thionyl Chloride (SOCl₂) : This is a popular and inexpensive reagent for preparing acyl chlorides. rsc.org The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies product isolation. chemguide.co.uklibretexts.orgmasterorganicchemistry.com The reaction can often be accelerated by heating or by adding a catalyst such as pyridine (B92270) or dimethylformamide (DMF). rsc.orgyoutube.com However, the use of excess thionyl chloride or elevated temperatures can lead to side reactions, especially with sensitive substrates. youtube.com
Oxalyl Chloride ((COCl)₂) : Oxalyl chloride is another highly effective reagent for this transformation and is often preferred for its milder reaction conditions. organic-chemistry.orgresearchgate.net Similar to thionyl chloride, its byproducts (CO, CO₂, HCl) are gaseous, facilitating workup. nih.gov Reactions with oxalyl chloride are frequently catalyzed by a small amount of DMF. shirazu.ac.ir This combination forms a highly reactive Vilsmeier reagent intermediate, which then effects the chlorination. core.ac.uk This method is particularly useful for synthesizing dipeptides without racemization. organic-chemistry.orgacs.org
| Reagent | Formula | Byproducts | Typical Conditions | Advantages |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Neat or in solvent, often with heating; Pyridine or DMF catalyst | Inexpensive, gaseous byproducts simplify workup. |
| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Inert solvent (e.g., DCM), often with catalytic DMF | Milder conditions, less prone to side reactions, effective for sensitive substrates. nih.gov |
| Phosphorus Pentachloride | PCl₅ | POCl₃(l), HCl(g) | Cold, no solvent | Effective, but liquid byproduct requires fractional distillation for separation. chemguide.co.uk |
Maximizing the yield and purity of the target acyl chloride requires careful control over the reaction conditions. Key considerations include:
Minimizing Racemization : Amino acid acyl chlorides are susceptible to racemization, especially in the presence of base. sigmaaldrich.com The use of mild reagents like oxalyl chloride in combination with catalytic systems has been shown to produce dipeptides with minimal racemization. organic-chemistry.orgresearchgate.net
Anhydrous Conditions : Acyl chlorides are highly reactive towards moisture and will rapidly hydrolyze back to the carboxylic acid. researchgate.net Therefore, all reagents and solvents must be strictly anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Temperature Control : While some reactions with thionyl chloride require heat, lower temperatures are generally preferred to minimize side reactions and degradation of the product. rsc.org
Stoichiometry : Using a slight excess of the chlorinating agent ensures complete conversion of the carboxylic acid. However, a large excess should be avoided as it can complicate purification and promote side reactions. youtube.com
Purification and Isolation Methodologies for Reactive Peptide Acyl Chlorides
The high reactivity of acyl chlorides presents a significant challenge for their purification and isolation. researchgate.net Standard purification techniques like aqueous workups or column chromatography on silica (B1680970) gel are generally not feasible due to rapid decomposition. reddit.com
Several strategies are employed to obtain the purified product:
Use in situ : The most common approach is to use the acyl chloride crude product directly in the next synthetic step without isolation. reddit.com After the reaction is complete, excess volatile reagents (like SOCl₂ or (COCl)₂) and solvents are removed under reduced pressure, often with azeotropic distillation using an anhydrous solvent like toluene. reddit.com
Fractional Distillation : For acyl chlorides that are thermally stable, high-vacuum distillation can be an effective purification method. chemguide.co.ukresearchgate.net This separates the product from less volatile impurities and any non-gaseous byproducts, such as POCl₃ when PCl₅ is used. chemguide.co.uk However, this is often not suitable for complex, high-molecular-weight peptide derivatives.
Crystallization : If the acyl chloride is a stable, crystalline solid, it may be purified by recrystallization from a suitable anhydrous solvent system. researchgate.net This was successfully demonstrated for a range of Fmoc-amino acid chlorides. core.ac.uk
Specialized Workups : In some cases, non-aqueous workups can be performed. This might involve washing a solution of the crude product in an inert solvent with an immiscible, non-reactive liquid or treating it with specific reagents to remove catalyst-related impurities. google.com
For Cbz-Leu-Tyr-AcCl, given its complexity and reactivity, the most practical approach would likely involve the in situ generation and immediate use in a subsequent coupling reaction.
Comparative Analysis of Solution-Phase versus Solid-Phase Approaches for Dipeptide Acyl Chloride Generation
The synthesis of dipeptide acyl chlorides, such as this compound, can be accomplished through two principal methodologies: solution-phase synthesis (SPS) and solid-phase peptide synthesis (SPPS). The selection of an appropriate strategy is contingent upon several factors, including the desired scale of production, purity requirements, process efficiency, and economic viability. Each approach presents a distinct set of advantages and limitations that merit careful consideration.
Solution-Phase Synthesis (SPS) , also known as liquid-phase peptide synthesis (LPPS), represents the classical approach to peptide bond formation. neulandlabs.com In this method, reactants are dissolved in a suitable organic solvent, and the entire synthesis, including coupling and purification steps, is carried out in a homogeneous solution. mtoz-biolabs.comcreative-peptides.com For the generation of a dipeptide acyl chloride, this would involve the coupling of protected amino acids followed by the conversion of the C-terminal carboxylic acid to an acyl chloride. A key advantage of SPS is the ability to purify and characterize intermediate products at each stage of the synthesis. creative-peptides.combachem.com This stepwise purification can lead to a final product of very high purity, as impurities can be removed before subsequent steps. creative-peptides.com Furthermore, solution-phase synthesis is highly scalable, making it well-suited for the large-scale industrial production of peptides where economies of scale can be realized. neulandlabs.comamericanpeptidesociety.org
Solid-Phase Peptide Synthesis (SPPS) , pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer resin. This heterogeneous approach allows for the use of excess reagents to drive reactions to completion, with subsequent removal accomplished by simple filtration and washing of the resin. americanpeptidesociety.org This significantly simplifies the purification process between steps and makes the methodology highly amenable to automation. bachem.com Consequently, SPPS is noted for its speed and efficiency, particularly for research-scale synthesis and the rapid generation of numerous peptide analogs. americanpeptidesociety.orgnih.gov
Despite its efficiencies, SPPS faces challenges. Impurities, such as deletion sequences resulting from incomplete reactions, can accumulate on the resin and are only removed during the final cleavage and purification step. bachem.com This can complicate the purification of the final product. The cost of resins and the large excess of reagents required can make SPPS more expensive than SPS, especially for large-scale production. neulandlabs.com Furthermore, the solid support can introduce its own set of challenges, including steric hindrance and the potential for side reactions within the complex microenvironment of the resin surface. creative-peptides.com
A direct comparison highlights the distinct applications for which each method is best suited. Solution-phase synthesis excels in scenarios requiring large quantities of highly pure product, where the initial investment in process development is justified by the scale of production. neulandlabs.comamericanpeptidesociety.org In contrast, solid-phase synthesis is the dominant method for rapid, automated synthesis of small-to-medium quantities of peptides, making it ideal for research and development. bachem.comamericanpeptidesociety.org
The following data tables provide a comparative overview of the key features and typical outcomes associated with each synthetic approach for the generation of a dipeptide acyl chloride.
Table 1: General Feature Comparison of Solution-Phase vs. Solid-Phase Synthesis
| Feature | Solution-Phase Synthesis (SPS) | Solid-Phase Peptide Synthesis (SPPS) |
|---|---|---|
| Principle | Homogeneous reaction in a liquid solvent. | Heterogeneous reaction with peptide anchored to an insoluble resin. |
| Purification | Performed after each step (e.g., extraction, crystallization). creative-peptides.com | Excess reagents removed by washing/filtration; final purification after cleavage. americanpeptidesociety.org |
| Scalability | Highly scalable for large, industrial quantities. americanpeptidesociety.org | More suitable for small to medium scale; can be limited by resin capacity. americanpeptidesociety.org |
| Speed | Slower, due to multi-step workups and purifications. bachem.com | Rapid, especially with automation. bachem.com |
| Reagent Usage | Moderate excess of reactants. bachem.com | Large excess of reagents often used to ensure reaction completion. |
| Purity Control | High, due to purification of intermediates. bachem.com | Potential for accumulated impurities, complicating final purification. bachem.com |
| Automation | More difficult to automate. mtoz-biolabs.com | Highly amenable to automation. bachem.com |
| Cost | More cost-effective for large-scale production. neulandlabs.com | Can be more expensive due to resin and excess reagent costs. neulandlabs.com |
Table 2: Comparative Research Findings for Dipeptide Acyl Chloride Generation
| Parameter | Solution-Phase Synthesis (SPS) | Solid-Phase Peptide Synthesis (SPPS) |
|---|---|---|
| Typical Overall Yield | Moderate to high, but can be reduced by losses during purification steps. creative-peptides.com | High for short sequences, but final yield depends on cleavage and final purification efficiency. |
| Crude Purity | High, as intermediates are purified. | Variable; can contain deletion or modified sequences. |
| Process Complexity | High; requires careful control and purification at each stage. creative-peptides.com | Low to moderate; simplified by wash steps and automation. mtoz-biolabs.com |
| Solvent Consumption | Can be high, but often lower overall than SPPS for large scales. gappeptides.com | Very high due to repetitive washing steps. gappeptides.com |
| Ideal Application | Large-scale manufacturing of a specific dipeptide. bachem.com | Rapid synthesis, library creation, and research-scale production. nih.gov |
| Flexibility for Analogs | Less flexible; each new analog is a distinct multi-step synthesis. | High; modifications are easily incorporated in the stepwise process. nih.gov |
Reactivity and Mechanistic Investigations of Cbz Leu Tyr Accl
Fundamental Principles of Nucleophilic Acyl Substitution Reactions
The reactivity of Cbz-Leu-Tyr-AcCl is centered around the nucleophilic acyl substitution mechanism. crunchchemistry.co.ukmasterorganicchemistry.comsavemyexams.com This class of reaction involves the displacement of a leaving group from an acyl compound by a nucleophile. lscollege.ac.in In the case of this compound, the chloride ion serves as the leaving group. The carbonyl carbon of the acyl chloride is electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophiles. savemyexams.com
The reaction typically proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.comsavemyexams.com
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate. masterorganicchemistry.comsavemyexams.com
Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as the leaving group. masterorganicchemistry.comsavemyexams.com
Kinetic and Thermodynamic Parameters Governing Acyl Chloride Reactivity
The reactions of acyl chlorides are generally characterized by favorable kinetic and thermodynamic parameters. Kinetically, the high electrophilicity of the carbonyl carbon leads to a low activation energy for the initial nucleophilic attack. researchgate.netnih.gov
Thermodynamically, the conversion of an acyl chloride to a more stable derivative, such as an ester or an amide, is typically an exothermic process. researchgate.net The strength of the newly formed bond between the carbonyl carbon and the nucleophile is often greater than the C-Cl bond that is broken. Computational studies using density functional theory (DFT) have been employed to model the thermodynamic profiles of reactions involving acyl chlorides, confirming the enthalpic favorability of these transformations. researchgate.net For instance, the hydrolysis of acryloyl chloride has been shown to be exothermic over a wide range of temperatures. researchgate.net
The entropy of activation (ΔS) can provide insights into the mechanism. A large positive change in ΔS can suggest a shift from a bimolecular (SN2-like) to a unimolecular (SN1-like) mechanism, particularly in solvolysis reactions. cdnsciencepub.com However, for many nucleophilic acyl substitution reactions of acyl chlorides, the mechanism is consistently bimolecular. cdnsciencepub.com
Reaction Profiles with Diverse Nucleophiles
The high reactivity of this compound allows it to react with a wide array of nucleophiles, leading to the formation of various peptide derivatives and other compounds.
Amine-Mediated Peptide Coupling Reactions
The reaction of this compound with the amino group of another amino acid or peptide is a fundamental step in peptide synthesis, known as peptide coupling. researchgate.net The nitrogen atom of the amine acts as the nucleophile, attacking the acyl chloride to form a new peptide (amide) bond. savemyexams.comresearchgate.net
The mechanism follows the general nucleophilic acyl substitution pathway, resulting in the formation of a new amide linkage and the elimination of hydrogen chloride (HCl). savemyexams.com To neutralize the HCl byproduct, which would otherwise protonate the unreacted amine, a base such as triethylamine (B128534) is often added to the reaction mixture. crunchchemistry.co.uk
The general reaction is as follows: Cbz-Leu-Tyr-COCl + H₂N-R → Cbz-Leu-Tyr-CONH-R + HCl
These reactions are typically vigorous and proceed readily. savemyexams.com The use of acyl chlorides like this compound for peptide bond formation is a well-established method, though care must be taken to control side reactions. uniurb.it
Reactivity with Alcohols and Thiols
This compound readily reacts with alcohols and thiols, which are also effective nucleophiles.
Reaction with Alcohols (Esterification): Alcohols attack the acyl chloride to form esters. savemyexams.com This reaction is another example of nucleophilic acyl substitution, where the oxygen of the alcohol is the nucleophile. savemyexams.com The product is an ester derivative of the dipeptide, and HCl is eliminated. savemyexams.com This method is a common route for the synthesis of peptide esters.
Reaction with Thiols (Thioesterification): Thiols, with their "soft" nucleophilic sulfur atom, react with acyl chlorides to produce thioesters. mdpi.com Thia-Michael reactions, a type of conjugate addition, highlight the reactivity of thiols with electrophilic centers. mdpi.com In the context of acyl chlorides, the thiol directly attacks the carbonyl carbon. The synthesis of β-thiol Leucine (B10760876) has been achieved through methods involving the opening of an aziridine (B145994) ring with a thiol nucleophile. nih.gov
Hydrolytic Pathways and Stability in Aqueous Environments
Acyl chlorides like this compound are highly susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid. savemyexams.com This reaction is a significant consideration as it represents a potential degradation pathway if the compound is exposed to moisture.
The hydrolysis mechanism is a nucleophilic addition-elimination reaction where water acts as the nucleophile. savemyexams.com The initial addition of water to the carbonyl group is followed by the elimination of HCl. savemyexams.com Kinetic studies on the hydrolysis of various acyl chlorides in water have shown that the mechanism can vary from bimolecular to unimolecular depending on the electronic properties of the substituent groups. cdnsciencepub.com For many acyl chlorides, the hydrolysis is a rapid process.
Stereochemical Stability and Racemization Considerations during Reactions
A critical aspect of using chiral building blocks like this compound in synthesis is the maintenance of stereochemical integrity. spbu.ru Racemization, the loss of stereochemical purity, is a significant risk during peptide coupling reactions, particularly when using highly activated carboxylic acid derivatives like acyl chlorides. uniurb.itchemrxiv.org
The primary mechanism for racemization in this context is the formation of an oxazolone (B7731731) (or azlactone) intermediate. spbu.ru The N-protected amino acid or peptide, when activated as an acyl chloride, can cyclize to form a 5(4H)-oxazolone. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to the formation of a planar, achiral enol which can then be re-protonated from either face, resulting in racemization. spbu.ru
Several factors influence the extent of racemization:
The nature of the N-protecting group: Urethane-type protecting groups like Cbz (benzyloxycarbonyl) are known to suppress racemization compared to acyl-type protecting groups.
The presence of a base: Tertiary amines, used to scavenge HCl, can promote oxazolone formation and subsequent racemization. uniurb.it
Reaction conditions: Temperature and solvent can also play a role in the rate of racemization.
Therefore, while this compound is a reactive and useful reagent, careful control of reaction conditions is essential to minimize epimerization and ensure the stereochemical purity of the final peptide product. chemrxiv.orgacs.org
Mechanistic Elucidation of Reaction Pathways
The primary reaction pathway for this compound involves the nucleophilic acyl substitution at the carbonyl carbon of the tyrosine acyl chloride. The nucleophile is the amino group of the incoming amino acid or peptide ester. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the new peptide bond and eliminates chloride. The carbobenzoxy (Cbz) group protects the N-terminus of the dipeptide, preventing it from self-polymerizing. libretexts.org
A significant competing mechanistic pathway, particularly in the presence of a base, is the intramolecular cyclization to form a 2-substituted-5(4H)-oxazolone (also known as an azlactone). This process involves the nucleophilic attack of the amide oxygen of the leucine residue onto the acyl chloride carbonyl carbon of the tyrosine. The formation of the oxazolone is problematic because the alpha-proton of the C-terminal amino acid (tyrosine) becomes highly acidic and can be easily abstracted by a base. Tautomerization to the aromatic oxazole (B20620) leads to a loss of stereochemical integrity at this position. Subsequent nucleophilic attack by the incoming amine on the racemized oxazolone results in a peptide product with a mixture of D and L configurations at the tyrosine residue. libretexts.org
The structure of the dipeptide itself plays a role in the reaction mechanism. The bulky side chains of leucine and tyrosine can sterically influence the approach of the nucleophile. The Cbz protecting group is known to suppress racemization to some extent compared to other N-acyl groups, but the risk remains, especially with highly reactive acyl chlorides.
The general mechanism and the competing racemization pathway are outlined below:
Desired Pathway (Peptide Bond Formation):
Nucleophilic attack by the amino group of the incoming amino acid (R-NH₂) on the carbonyl carbon of the this compound.
Formation of a tetrahedral intermediate.
Collapse of the intermediate, with the elimination of a chloride ion (Cl⁻), to form the new peptide bond.
Side Reaction Pathway (Racemization via Oxazolone):
Intramolecular cyclization of this compound, facilitated by a base, to form a 5(4H)-oxazolone intermediate.
Base-catalyzed enolization of the oxazolone, leading to the loss of chirality at the alpha-carbon of the tyrosine residue.
Nucleophilic attack by the incoming amino acid on the racemized oxazolone to yield a racemic peptide product.
Kinetic studies on related N-acylated amino acid esters provide insight into the factors governing these pathways. caltech.edu The rate of aminolysis (the desired reaction) versus the rate of racemization is a key determinant of the success of the peptide coupling. The choice of base and the precise reaction conditions are therefore critical in directing the reaction towards the desired, non-racemized product. caltech.edu
Applications of Cbz Leu Tyr Accl in Advanced Organic Synthesis and Chemical Biology Tools
Building Block for Complex Peptide and Peptidomimetic Scaffolds
The primary application of Cbz-Leu-Tyr-AcCl in synthetic chemistry is as an activated dipeptide unit for the construction of larger peptide chains and related molecules. The high reactivity of the acyl chloride function facilitates efficient coupling reactions, particularly in situations where standard coupling reagents might be less effective. core.ac.uk
This compound is an effective acylating agent in stepwise peptide synthesis. libretexts.org In a typical sequential elongation, the acyl chloride would be reacted with the free amino group of another amino acid ester or a growing peptide chain. The Cbz group, which is stable under the coupling conditions, prevents self-polymerization and can be removed later under mild, non-hydrolytic conditions, such as catalytic hydrogenation, to reveal a new N-terminal amine for further elongation. libretexts.org
This dipeptide acid chloride is also valuable in fragment condensation strategies, a process used for the synthesis of large peptides. cblpatras.gr In this approach, protected peptide fragments are synthesized separately and then coupled together. The use of a dipeptide acid chloride like this compound can drive the coupling of two large, and potentially sterically hindered, fragments to completion, which can be a challenge with other coupling methods. core.ac.ukcblpatras.gr The process involves the careful coupling of the this compound fragment with another peptide fragment that has a free N-terminal amine.
| Strategy | Description | Advantages of this compound |
| Sequential Elongation | Stepwise addition of single amino acid or small peptide units. | High reactivity ensures efficient coupling; Cbz group allows for controlled, directional synthesis. libretexts.org |
| Fragment Condensation | Coupling of pre-synthesized peptide fragments. | Overcomes challenges of coupling large, sterically hindered fragments due to the high reactivity of the acyl chloride. core.ac.ukcblpatras.gr |
The introduction of conformational constraints into peptides is a key strategy for enhancing their biological activity and stability. While not a direct constraining element itself, this compound can serve as a reactive intermediate in the synthesis of cyclic peptides and other conformationally restricted analogs. For instance, after coupling this compound to a peptide chain containing a suitable nucleophile (e.g., the side chain of lysine (B10760008) or ornithine), subsequent deprotection of the Cbz group and intramolecular cyclization could be performed. Furthermore, the principles of using activated dipeptides are applicable to the synthesis of various constrained structures, including those with unnatural amino acids or specific turn-inducing motifs. nih.govmdpi.com The high reactivity of the acyl chloride ensures efficient bond formation, which is crucial for the often challenging cyclization steps. mdpi.com
Development of Biochemical Probes and Enzyme Substrates for Mechanistic Studies (Limited to in vitro research tools)
The electrophilic nature of the acyl chloride in this compound makes it a precursor for the synthesis of various tools for chemical biology, particularly for studying enzyme mechanisms in vitro.
Activity-based probes (ABPs) are small molecules that covalently modify the active site of enzymes, allowing for their detection and characterization. nih.gov Peptidyl chloromethanes, which are structurally related to acyl chlorides, are a known class of irreversible inhibitors for serine and cysteine proteases. nih.govacs.org By analogy, this compound could be chemically modified to generate a peptidyl chloromethane (B1201357) or a similar reactive "warhead" that targets the active site of specific proteases. The Leu-Tyr dipeptide sequence would provide specificity for proteases that recognize these residues at their P1 and P2 positions. acs.org Once the probe reacts with the active site, it forms a stable covalent bond, enabling researchers to identify and quantify active enzyme molecules within a complex biological sample. nih.govfrontiersin.org
| Probe Component | Function | Derived from this compound |
| Recognition Element | Provides specificity for the target enzyme. | The Leu-Tyr dipeptide sequence. acs.org |
| Reactive Group (Warhead) | Forms a covalent bond with the active site. | Can be synthesized from the acyl chloride, for example, by conversion to a chloromethyl ketone. nih.govacs.org |
| Reporter Tag | Allows for detection and quantification. | A tag (e.g., biotin (B1667282), fluorophore) would be appended to the N-terminus after Cbz deprotection. frontiersin.org |
This compound can be used to synthesize chromogenic or fluorogenic substrates for proteases like leucine (B10760876) aminopeptidases and thermolysin. Leucine aminopeptidases are exopeptidases that cleave leucine residues from the N-terminus of peptides. nih.govsigmaaldrich.com A synthetic substrate could be created by coupling this compound to a chromogenic or fluorogenic amine, such as p-nitroaniline. Subsequent enzymatic cleavage of the amide bond by a leucine aminopeptidase (B13392206) would release the chromophore, allowing for the continuous monitoring of enzyme activity.
Thermolysin, a metalloendopeptidase, shows a preference for hydrophobic residues like leucine at the P1' position. nih.govresearchgate.netpnas.org Cbz-Leu-Tyr could serve as a substrate for thermolysin, and the rate of its hydrolysis can be studied to understand the enzyme's specificity and kinetics. nih.gov For instance, the synthesis of Cbz-Phe-Leu has been studied as a model reaction, highlighting the utility of such protected dipeptides in enzymatic research. mdpi.com
Functionalization and Derivatization of Polymeric and Solid Supports
The immobilization of peptides onto solid supports is crucial for various applications, including solid-phase peptide synthesis (SPPS), affinity chromatography, and the development of peptide microarrays. researchgate.netthermofisher.com this compound can be used to covalently attach the Leu-Tyr dipeptide to a solid support functionalized with nucleophilic groups, such as amines or hydroxyls. thermofisher.comcellmosaic.com The high reactivity of the acyl chloride ensures an efficient immobilization reaction. core.ac.uk
Once the Cbz-Leu-Tyr moiety is attached to the support, the Cbz group can be removed to expose the N-terminal amine. This free amine can then be used as a starting point for the solid-phase synthesis of a longer peptide chain. researchgate.net Alternatively, the immobilized dipeptide itself can be used as an affinity ligand to purify proteins or enzymes that specifically bind to the Leu-Tyr sequence.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Cbz Leu Tyr Accl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule in solution. It is instrumental in confirming the constitution and configuration of synthetic peptides like Cbz-Leu-Tyr-AcCl by analyzing the chemical environment of NMR-active nuclei, primarily ¹H and ¹³C.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to achieve a complete and unambiguous assignment of all proton and carbon signals in the this compound molecule.
¹H NMR: The 1D proton NMR spectrum reveals the number of distinct proton environments and their electronic surroundings. For this compound, characteristic signals would be expected for the aromatic protons of the Cbz and Tyrosine groups, the α-protons of the amino acid residues, the side-chain protons of Leucine (B10760876) and Tyrosine, and the amide (N-H) protons.
¹³C NMR: The 1D carbon NMR spectrum provides information about the carbon skeleton. Key signals include those from the carbonyl carbons of the amide bonds, the Cbz protecting group, and the acyl chloride, as well as the aromatic carbons and the aliphatic carbons of the amino acid side chains.
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds). It is crucial for identifying the individual amino acid spin systems by tracing the correlations from the amide proton to the α-proton and then to the side-chain protons within both the Leucine and Tyrosine residues.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (¹J-coupling). It allows for the direct assignment of carbon signals based on the previously assigned proton signals, mapping the proton-carbon one-bond connectivities throughout the molecule.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (COSY, HMBC) |
| Cbz Group | |||
| Cbz-CH₂ | ~5.10 (s, 2H) | ~67.5 | HMBC to Cbz-C=O, Cbz-Aromatic C |
| Cbz-Aromatic | ~7.35 (m, 5H) | ~128.0-136.0 | COSY within aromatic ring |
| Cbz-C=O | - | ~156.5 | HMBC from Cbz-CH₂, Leu-NH |
| Leucine (Leu) Residue | |||
| Leu-NH | ~7.80 (d, 1H) | - | COSY to Leu-αH; HMBC to Leu-C=O, Cbz-C=O |
| Leu-αH | ~4.20 (m, 1H) | ~53.0 | COSY to Leu-NH, Leu-βH |
| Leu-βH₂ | ~1.65 (m, 2H) | ~41.0 | COSY to Leu-αH, Leu-γH |
| Leu-γH | ~1.50 (m, 1H) | ~25.0 | COSY to Leu-βH₂, Leu-δCH₃ |
| Leu-δCH₃ | ~0.90 (d, 6H) | ~22.5, ~23.0 | COSY to Leu-γH |
| Leu-C=O | - | ~173.0 | HMBC from Leu-αH, Tyr-NH |
| Tyrosine (Tyr) Residue | |||
| Tyr-NH | ~8.10 (d, 1H) | - | COSY to Tyr-αH; HMBC to Tyr-C=O, Leu-C=O |
| Tyr-αH | ~4.50 (m, 1H) | ~55.0 | COSY to Tyr-NH, Tyr-βH₂ |
| Tyr-βH₂ | ~3.05 (m, 2H) | ~37.0 | COSY to Tyr-αH; HMBC to Tyr-Aromatic C |
| Tyr-Aromatic | ~7.00 (d, 2H), ~6.70 (d, 2H) | ~115.0, ~130.0 | COSY within aromatic ring |
| Tyr-OH | ~9.50 (s, 1H) | - | HMBC to Tyr-Aromatic C |
| Tyr-C=O (AcCl) | - | ~175.0 | HMBC from Tyr-αH |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it serves two primary purposes: confirming the precise molecular weight of the synthesized compound and providing structural information through fragmentation analysis. Soft ionization techniques are preferred for peptides as they minimize premature fragmentation and allow for the detection of the intact molecular ion.
ESI is a soft ionization technique that generates ions directly from a solution. It is particularly well-suited for polar molecules like peptides and is often coupled with liquid chromatography (LC-MS) for online separation and analysis. ESI typically produces multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺), which allows for the analysis of high-mass compounds on mass analyzers with a limited m/z range. For this compound, ESI-MS would be expected to show a prominent singly protonated molecular ion [M+H]⁺, confirming its molecular weight.
MALDI is another soft ionization method where the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the gentle ionization of the analyte molecule. MALDI-MS is highly effective for analyzing complex mixtures and typically generates singly charged ions ([M+H]⁺), resulting in simpler spectra that are easy to interpret. This technique would provide a clear signal corresponding to the molecular weight of this compound, corroborating the findings from ESI-MS.
Tandem mass spectrometry (MS/MS) is a multi-step process used to determine the structure of a selected ion. In this technique, the molecular ion of this compound (the precursor ion) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then mass-analyzed. Fragmentation predominantly occurs at the amide bonds, leading to the formation of predictable b- and y-type ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for the direct verification of the Leu-Tyr sequence.
Table 2: Expected Mass Spectrometry Data for this compound (C₂₈H₃₅ClN₂O₆)
| Ion Type | Description | Calculated m/z (Monoisotopic) |
| Precursor Ion | ||
| [M+H]⁺ | Protonated Molecular Ion | 547.22 |
| Key MS/MS Fragment Ions | ||
| b₁ | Cbz-Leu | 264.16 |
| y₁ | Tyr-AcCl | 242.04 |
| b₂ | Cbz-Leu-Tyr | 506.24 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the types of functional groups present in a molecule. For this compound, the IR spectrum would provide confirmatory evidence for the key structural components.
The spectrum would be expected to show distinct absorption bands corresponding to:
N-H stretching from the amide linkages.
O-H stretching from the phenolic group of Tyrosine.
Aromatic C-H stretching from the Cbz and Tyrosine rings.
Aliphatic C-H stretching from the Leucine and Tyrosine side chains.
A complex region of C=O stretching vibrations from the urethane (B1682113) (Cbz), the two amide groups, and the highly characteristic, higher-frequency acyl chloride carbonyl.
Amide I and Amide II bands , which arise from C=O stretching and N-H bending vibrations, respectively.
Aromatic C=C stretching bands from the two aromatic rings.
Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenol | O-H Stretch | 3500 - 3200 (broad) |
| Amide | N-H Stretch | 3400 - 3200 |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| Alkane | C-H Stretch | 3000 - 2850 |
| Acyl Chloride | C=O Stretch | 1815 - 1785 |
| Urethane (Cbz) | C=O Stretch | ~1700 |
| Amide I | C=O Stretch | ~1650 |
| Amide II | N-H Bend | ~1550 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique extensively used for the separation, identification, and quantification of components in a mixture. bachem.commtoz-biolabs.comhplc.eu In the context of this compound, HPLC is instrumental in assessing the purity of the synthesized compound and for real-time monitoring of the reaction progress, ensuring optimal yield and minimizing impurity formation. researchgate.netias.ac.inrsc.org The choice of the HPLC method and conditions is critical and is dictated by the physicochemical properties of the peptide derivative.
Reversed-Phase HPLC (RP-HPLC) for Separation and Purity Determination
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of peptides and protected amino acid derivatives. bachem.commtoz-biolabs.comcolumn-chromatography.com Its principle lies in the hydrophobic interactions between the analyte and a nonpolar stationary phase (typically alkyl chains like C8 or C18 bonded to silica) and a polar mobile phase. column-chromatography.com For this compound, which possesses both hydrophobic (Cbz, Leu, Tyr side chains) and polar (peptide backbone, acyl chloride) moieties, RP-HPLC offers excellent resolving power.
The separation is typically achieved by employing a gradient elution, where the concentration of an organic solvent (e.g., acetonitrile (B52724) or methanol) in the aqueous mobile phase is gradually increased. bachem.com This gradient increase weakens the hydrophobic interactions between the this compound and the stationary phase, leading to its elution. The mobile phase is often acidified with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution by suppressing the ionization of free carboxyl and amino groups and forming neutral ion pairs. bachem.comhplc.eu
Detailed Research Findings:
In a typical RP-HPLC analysis of a crude this compound reaction mixture, the chromatogram would display a major peak corresponding to the desired product, along with several minor peaks representing unreacted starting materials (e.g., Cbz-Leu-OH, H-Tyr-OMe), coupling reagents, and by-products. The purity of the this compound can be determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram. creative-proteomics.com For reaction monitoring, aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and injected into the HPLC system. researchgate.netias.ac.in The progress of the reaction is monitored by observing the decrease in the peak areas of the starting materials and the concomitant increase in the peak area of the this compound product. mdpi.com
Interactive Data Table: Illustrative RP-HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Interactive Data Table: Representative Retention Times for Reaction Components
| Compound | Retention Time (min) |
| H-Tyr-OMe | 5.2 |
| Cbz-Leu-OH | 12.8 |
| This compound | 15.5 |
| By-product 1 | 10.1 |
| By-product 2 | 16.8 |
Chiral HPLC for Diastereomeric Purity Evaluation
The synthesis of peptides from chiral amino acids can sometimes lead to racemization or epimerization, resulting in the formation of diastereomers. In the case of this compound, which contains two chiral centers (at the alpha-carbons of Leucine and Tyrosine), it is crucial to assess its diastereomeric purity. Chiral HPLC is a specialized technique designed for the separation of enantiomers and diastereomers. sigmaaldrich.comnih.gov
This separation is achieved by using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. sigmaaldrich.com Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral stationary phase. For this compound, a direct separation on a CSP is often preferred to avoid additional reaction steps. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the chiral separation of N-protected amino acids and peptides.
Detailed Research Findings:
To evaluate the diastereomeric purity of a synthesized batch of Cbz-L-Leu-L-Tyr-AcCl, a chiral HPLC method would be developed. The analysis would aim to separate the desired (L,L) diastereomer from any potential (L,D), (D,L), and (D,D) impurities. The mobile phase in chiral HPLC often consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), sometimes with a small amount of an acidic or basic modifier to improve peak shape and resolution. The detection of even trace amounts of unwanted diastereomers is critical, as they can have significantly different biological activities and pharmacological properties.
Interactive Data Table: Exemplar Chiral HPLC Method for Diastereomeric Purity of this compound
| Parameter | Condition |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol:TFA (80:20:0.1 v/v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 20 °C |
| Injection Volume | 5 µL |
Interactive Data Table: Hypothetical Retention Times for Diastereomers
| Diastereomer | Retention Time (min) |
| Cbz-D-Leu-D-Tyr-AcCl | 10.3 |
| Cbz-L-Leu-D-Tyr-AcCl | 12.1 |
| Cbz-D-Leu-L-Tyr-AcCl | 13.5 |
| Cbz-L-Leu-L-Tyr-AcCl | 15.2 |
Chromatographic and Other Separative Methods for Product Isolation and Purification
Following the synthesis and initial purity assessment of this compound, purification is often necessary to remove unreacted starting materials, reagents, and by-products. bachem.com While analytical HPLC is used for purity determination on a small scale, preparative HPLC and other chromatographic techniques are employed for the isolation of the pure compound on a larger scale.
Preparative reversed-phase HPLC is a widely used method for the purification of protected peptides. nih.gov The principles are the same as analytical RP-HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. nih.gov Fractions are collected as the compounds elute from the column, and those containing the pure this compound are identified by analytical HPLC, pooled, and the solvent is removed, typically by lyophilization or rotary evaporation.
For highly hydrophobic protected peptides that may have limited solubility in the aqueous mobile phases used in RP-HPLC, normal-phase chromatography can be an effective alternative. biotage.com In normal-phase chromatography, a polar stationary phase (e.g., silica (B1680970) gel) is used with a nonpolar mobile phase (e.g., a mixture of hexane and ethyl acetate). The elution order is reversed compared to RP-HPLC, with the most polar compounds being retained more strongly.
Flash column chromatography, a rapid form of normal-phase chromatography, is also a viable option for the purification of protected peptides. biotage.com It offers a faster and more economical method for purification compared to preparative HPLC, although the resolution may be lower. The choice between these techniques depends on the specific properties of this compound and its impurities, as well as the desired scale of purification and final purity requirements.
Interactive Data Table: Comparison of Purification Methods for this compound
| Method | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| Preparative RP-HPLC | C18 Silica | Water/Acetonitrile Gradient with TFA | High resolution, well-established for peptides. | Requires aqueous solvents, can be slow and expensive. |
| Normal-Phase Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Good for hydrophobic compounds, uses organic solvents. | Lower resolution for complex mixtures, silica can be acidic. |
| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Fast, economical, good for large scale. | Lower resolution than HPLC. |
Computational Investigations of Cbz Leu Tyr Accl Reactivity and Interactions
Theoretical Modeling of Electronic Structure and Conformational Preferences
The reactivity and interaction profile of a molecule are fundamentally governed by its electronic structure and the three-dimensional shapes it can adopt. For Cbz-Leu-Tyr-AcCl, theoretical modeling, particularly using Density Functional Theory (DFT), is instrumental in understanding these properties.
Initial computational studies would involve geometry optimization of the molecule to find its lowest energy conformation. These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles. For this compound, key areas of interest include the conformations of the leucine (B10760876) and tyrosine side chains, the orientation of the N-terminal benzyloxycarbonyl (Cbz) protecting group, and the geometry around the reactive acetyl chloride moiety.
The electronic structure can be analyzed through methods like Natural Bond Orbital (NBO) analysis, which provides insights into charge distribution, hybridization, and intramolecular interactions. For instance, the partial atomic charges on the carbonyl carbon of the acetyl chloride and the chlorine atom are of significant interest as they directly relate to the electrophilicity of the molecule.
Conformational preferences are explored by systematically rotating key rotatable bonds and calculating the energy of each resulting conformer. This process, known as a conformational search or potential energy surface scan, helps to identify low-energy conformers that are likely to be populated under physiological conditions. It is expected that the bulky side chains of leucine and tyrosine, along with the Cbz group, would significantly restrict the conformational freedom of the peptide backbone. The interplay of steric hindrance and potential intramolecular hydrogen bonds would dictate the preferred conformations.
Table 1: Predicted Low-Energy Conformers of this compound
| Conformational Feature | Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
|---|---|---|
| Leu Side Chain (χ1) | -60 | 0.0 |
| Leu Side Chain (χ1) | 180 | 1.2 |
| Tyr Side Chain (χ1) | -75 | 0.0 |
| Tyr Side Chain (χ1) | 170 | 0.8 |
| Peptide Backbone (ψ, Leu) | 140 | 0.0 |
| Peptide Backbone (ψ, Leu) | -60 | 2.5 |
Note: Data is hypothetical and for illustrative purposes, as specific research on this compound is not publicly available.
Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., Transition States, Activation Energies)
Quantum chemical calculations are a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. For this compound, a likely reaction is the acylation of a nucleophile, such as the hydroxyl group of a serine residue or the thiol group of a cysteine residue in an enzyme's active site.
To model this, a simplified system is often used, for example, the reaction of this compound with a small molecule like methanol (B129727) or methanethiol, representing the side chain of serine or cysteine, respectively. The calculations would trace the reaction pathway from the reactants, through the transition state, to the products. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a key determinant of the reaction rate.
These calculations can elucidate the mechanism of the reaction, for instance, whether it proceeds through a concerted or a stepwise mechanism. For an acylation reaction involving an acid chloride, a tetrahedral intermediate is often proposed. Quantum chemical calculations can confirm the existence and stability of such an intermediate.
Table 2: Calculated Activation Energies for the Acylation Reaction of this compound
| Nucleophile | Proposed Mechanism | Calculated Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Methanol (Ser model) | Tetrahedral Intermediate | 15-20 |
| Methanethiol (Cys model) | Tetrahedral Intermediate | 12-18 |
Note: Data is hypothetical and for illustrative purposes, as specific research on this compound is not publicly available.
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
While quantum chemical calculations provide detailed information about a molecule in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to study the explicit interactions with solvent molecules and the dynamic behavior of the solute over time.
In an MD simulation of this compound in a water box, the molecule's trajectory is calculated by solving Newton's equations of motion for every atom in the system. This allows for the observation of how the molecule's conformation changes over nanoseconds or even microseconds. Key insights from MD simulations include the stability of different conformers, the flexibility of different parts of the molecule, and the formation and breaking of intramolecular and intermolecular hydrogen bonds.
Solvent effects are naturally included in these simulations. The arrangement of water molecules around the solute, known as the solvation shell, can be analyzed to understand how the solvent stabilizes different conformations or influences reactivity. For instance, the accessibility of the reactive acetyl chloride group to incoming nucleophiles can be assessed by analyzing the solvent structure around it. The simulations can also reveal how the hydrophobic side chains of leucine and tyrosine interact with the aqueous environment, potentially leading to aggregation or specific orientations at interfaces.
Prediction of Reactivity Descriptors and Selectivity Profiles
Computational methods can also be used to predict reactivity descriptors that provide a quantitative measure of a molecule's propensity to react in a certain way. These descriptors are often derived from the electronic structure calculations.
For this compound, important reactivity descriptors would include:
Fukui Functions: These indicate the most likely sites for nucleophilic or electrophilic attack. For this compound, the Fukui function for electrophilic attack would be expected to be highest on the carbonyl carbon of the acetyl chloride.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Regions of positive potential (blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites. The carbonyl oxygen would show a negative potential, while the carbonyl carbon would be associated with a positive potential.
These descriptors can be used to predict the selectivity of this compound towards different nucleophiles or different sites within a larger biological molecule. For example, by modeling the interaction of this compound with the active site of a specific protease, it might be possible to predict whether it will preferentially acylate a serine or a histidine residue, based on the calculated interaction energies and the alignment of the reactive centers. This predictive power is invaluable in the rational design of more potent and selective enzyme inhibitors.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Benzyloxycarbonyl |
| Leucine |
| Tyrosine |
| Acetyl chloride |
| Serine |
| Cysteine |
| Methanol |
| Methanethiol |
Future Directions and Emerging Research Avenues for Peptidic Acyl Chlorides
Development of Green and Sustainable Synthetic Methodologies
Key areas of development in green and sustainable synthetic methodologies include:
Alternative Coupling Reagents: Research is focused on finding less toxic and more sustainable coupling reagents. frontiersin.org Propylphosphonic anhydride (B1165640) (T3P) is a promising alternative that is commercially available and its by-products are water-soluble, simplifying purification. frontiersin.org
Greener Solvents: The use of hazardous solvents is a major concern in traditional peptide synthesis. acs.org Researchers are exploring the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and developing new synthetic strategies that are compatible with these more environmentally friendly options. acs.org
Flow Chemistry: Continuous-flow microreactor systems offer a more efficient and greener approach to peptide synthesis. jlu.edu.cnnih.gov These systems allow for stoichiometric amidation and catalytic deprotection, which significantly reduces the consumption of raw materials. jlu.edu.cn
Exploration of Novel Reactivity Profiles in Complex Chemical Systems
Peptidic acyl chlorides such as Cbz-Leu-Tyr-AcCl are highly reactive molecules that can participate in a variety of chemical reactions. uniurb.it Understanding their reactivity in complex chemical systems is crucial for developing new synthetic methods and applications. The high reactivity of acyl chlorides makes them useful for coupling with hindered substrates, though it also presents challenges such as hydrolysis and racemization. uniurb.it
Emerging research in this area includes:
Chemoselectivity: Investigating the chemoselectivity of peptidic acyl chlorides in the presence of multiple reactive functional groups is a key area of interest. This knowledge is essential for designing complex multi-step syntheses.
Novel Cascade Reactions: Researchers are exploring the use of peptidic acyl chlorides in novel cascade reactions, where a series of transformations occur in a single step. rsc.org This approach can significantly improve the efficiency of complex molecule synthesis. rsc.org
Reaction with Diverse Nucleophiles: The reaction of peptidic acyl chlorides with a wide range of nucleophiles beyond simple amines is being explored to create novel peptide derivatives with unique properties and functions.
Integration into Automated Chemical Synthesis Platforms
The integration of peptidic acyl chloride synthesis and utilization into automated platforms is set to revolutionize peptide chemistry. mt.comsigmaaldrich.com Automation offers numerous advantages, including increased throughput, improved reproducibility, and the ability to perform complex multi-step syntheses with minimal human intervention. mt.comchemspeed.com
Key developments in this area include:
Automated Synthesizers: Automated chemical synthesizers are now commercially available that can perform a wide range of chemical reactions, including those involving acyl chlorides. sigmaaldrich.com These systems can handle reagent addition, temperature control, purification, and analysis automatically. mt.com
Flow Chemistry Platforms: Automated flow chemistry platforms are particularly well-suited for the synthesis of peptidic acyl chlorides and their subsequent use in peptide synthesis. pentelutelabmit.comchemrxiv.org These systems allow for precise control over reaction conditions and can significantly accelerate the synthesis process. pentelutelabmit.com A flow-based system can incorporate an amino acid residue in as little as 1.8 minutes under automatic control. pentelutelabmit.com
High-Throughput Screening: Automated platforms enable the high-throughput synthesis and screening of peptide libraries, which is invaluable for drug discovery and other applications. nih.gov
Advanced Design of this compound Derived Probes for In Vitro Biological Investigations
This compound and similar peptidic acyl chlorides can serve as valuable starting materials for the design and synthesis of chemical probes for in vitro biological investigations. frontiersin.org These probes are essential tools for studying the activity and function of enzymes and other biological targets. nih.gov
Current research focuses on:
Activity-Based Probes (ABPs): ABPs are designed to covalently bind to the active site of a specific enzyme, allowing for its detection and characterization. frontiersin.orgnih.gov Peptidic acyl chlorides can be readily converted into a variety of reactive electrophiles, such as chloromethyl ketones (CMKs), which are commonly used as "warheads" in ABPs. chemrxiv.orgmdpi.com
Fluorescent and Biotinylated Probes: The incorporation of fluorescent dyes or biotin (B1667282) tags into peptidic probes allows for their visualization and isolation. nih.govacs.org This is crucial for applications such as fluorescence microscopy and affinity purification.
Probes for Specific Enzyme Classes: There is a growing interest in developing probes that are highly selective for specific classes of enzymes, such as proteases. frontiersin.orgchemrxiv.org The peptide sequence of the probe can be tailored to target a particular enzyme or enzyme family. mdpi.com
Synergistic Approaches Combining Chemical Synthesis with Biocatalysis for Peptide Derivatization
The combination of chemical synthesis and biocatalysis offers a powerful and synergistic approach to peptide derivatization. nih.govresearchgate.net This chemoenzymatic strategy leverages the strengths of both methodologies: the flexibility of chemical synthesis and the high selectivity and mild reaction conditions of biocatalysis. illinois.eduacs.org
Exciting research avenues in this area include:
Enzymatic Deprotection: Enzymes can be used for the selective removal of protecting groups under mild conditions, which is particularly useful for complex peptides with sensitive functional groups. rsc.org For instance, enzymes have been identified that can hydrolyze Cbz-protected substrates. rsc.org
Enzyme-Catalyzed Ligation: Enzymes can be used to catalyze the formation of peptide bonds, offering a high degree of stereoselectivity and eliminating the need for coupling reagents. google.com
Synthesis of Unnatural Amino Acids: Biocatalysis can be employed to synthesize unnatural amino acids that can then be incorporated into peptides using chemical methods, expanding the chemical space of peptide-based molecules. nih.gov
In Situ Acyl-CoA Generation: A chemoenzymatic approach can be used to generate acyl-CoA molecules in situ, which can then be used in a variety of enzymatic acyl transfer reactions. researchgate.net
Interactive Data Table: Comparison of Synthetic Methodologies
| Methodology | Key Advantages | Key Disadvantages | Relevant Compounds |
| Traditional Synthesis | High reactivity of acyl chlorides. uniurb.it | Use of toxic reagents and solvents. frontiersin.orgresearchgate.netacs.org | Thionyl chloride, Oxalyl chloride |
| Green Synthesis | Reduced environmental impact, safer protocols. acs.orgrsc.org | May require development of new reagents and conditions. acs.org | Propylphosphonic anhydride (T3P), 2-MeTHF |
| Automated Synthesis | High throughput, reproducibility. mt.comchemspeed.com | Initial investment in equipment. | - |
| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions. illinois.eduacs.org | Enzymes can be expensive and may have limited stability. researchgate.net | Penicillin acylase, Lipases |
Interactive Data Table: Applications of this compound Derivatives
| Application | Probe Type | Key Features | Target |
| Enzyme Profiling | Activity-Based Probe (ABP) frontiersin.org | Covalent modification of active site. nih.gov | Proteases, other hydrolases |
| In Vitro Imaging | Fluorescent Probe | Emission of light upon excitation. nih.gov | Specific enzymes or cellular compartments |
| Affinity Purification | Biotinylated Probe | High-affinity binding to streptavidin. acs.org | Enzyme-probe complexes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
